Scirpentriol

mycotoxicology poultry toxicosis feed conversion efficiency

Scirpentriol (STO), also referred to as T-2 triol or anguidol, is the fully deacetylated parent alcohol of the scirpenol subgroup within the type A trichothecene mycotoxin family. With the IUPAC designation (3α,4β)-12,13-epoxytrichothec-9-ene-3,4,15-triol and molecular formula C₁₅H₂₂O₅ (MW 282.33), STO is produced by several Fusarium species including F.

Molecular Formula C15H22O5
Molecular Weight 282.33 g/mol
CAS No. 2270-41-9
Cat. No. B1226779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameScirpentriol
CAS2270-41-9
Synonyms3,4,15-trihydroxy-8-(3-methylbutyryloxy)-1,2,3-epoxytrichothec--9-ene
scirpentriol
T-2 triol
Molecular FormulaC15H22O5
Molecular Weight282.33 g/mol
Structural Identifiers
SMILESCC1=CC2C(CC1)(C3(C(C(C(C34CO4)O2)O)O)C)CO
InChIInChI=1S/C15H22O5/c1-8-3-4-14(6-16)9(5-8)20-12-10(17)11(18)13(14,2)15(12)7-19-15/h5,9-12,16-18H,3-4,6-7H2,1-2H3/t9-,10-,11-,12-,13-,14-,15-/m1/s1
InChIKeyPXEBOIUZEXXBGH-GTJZFRISSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Scirpentriol (CAS 2270-41-9): Procurement-Grade Reference Standard for Type A Trichothecene Mycotoxin Research and Bioanalytical Method Development


Scirpentriol (STO), also referred to as T-2 triol or anguidol, is the fully deacetylated parent alcohol of the scirpenol subgroup within the type A trichothecene mycotoxin family [1]. With the IUPAC designation (3α,4β)-12,13-epoxytrichothec-9-ene-3,4,15-triol and molecular formula C₁₅H₂₂O₅ (MW 282.33), STO is produced by several Fusarium species including F. sambucinum, F. sporotrichioides, and F. poae, and co-occurs with its seven acetylated derivatives in naturally contaminated cereals and feedstuffs [2][3]. As the hydrolysis product of diacetoxyscirpenol (DAS) and the metabolic precursor to the acetylated scirpenols, STO occupies a structurally and toxicologically central position that makes it an indispensable reference compound for analytical method validation, structure-activity relationship (SAR) studies, and toxicological differentiation within the type A trichothecene class [4].

Why Scirpentriol Cannot Be Substituted by Other Type A Trichothecenes in Analytical or Toxicological Workflows


Type A trichothecenes sharing the 12,13-epoxytrichothec-9-ene core exhibit dramatically divergent toxicological profiles depending on the number and position of acetyl substituents, with a greater than 100-fold difference in dermal toxicity and over 16-fold difference in oral chick lethality observed between the most and least toxic members of the scirpenol family [1]. Scirpentriol (the triol parent) produces a toxicosis syndrome in broiler chickens that is qualitatively differentiable from both T-2 toxin and DAS—specifically, STO uniquely impairs feed conversion efficiency without altering spleen or pancreas size, a phenotypic signature not shared by its more acetylated analogs [2]. Furthermore, the rank order of potency for feed refusal behavior in chickens is non-monotonic with respect to acetylation state: MAS > DAS > STO > TAS, meaning that simple assumptions about toxicity scaling with acetylation degree are unreliable and compound-specific reference standards are required for accurate quantification [3].

Scirpentriol Quantitative Differentiation Evidence: Head-to-Head Comparisons Against Acetylated Scirpenol Analogs and T-2 Toxin


Scirpentriol Produces a Qualitatively Distinct Toxicosis Syndrome in Broiler Chickens Compared to T-2 Toxin and Diacetoxyscirpenol

In a 3-week dietary feeding study in male day-old broiler chickens (n=4 groups of 10), scirpentriol (STO) at 0–32 μg/g feed produced a toxicosis profile that differs qualitatively from literature reports for T-2 toxin and diacetoxyscirpenol (DAS). Unlike T-2 toxin and DAS, STO significantly impaired feed conversion efficiency while sparing spleen and pancreas size [1]. The minimum effective dose (MED) for growth rate reduction was 4 μg/g (P<0.05), with the same MED for increased serum alkaline phosphatase and relative gizzard weight. Serum lactic dehydrogenase and aspartate aminotransferase decreases required an MED of 8 μg/g, while decreased serum albumin, total proteins, and bursa of Fabricius regression required 16 μg/g. Serum electrolytes (Na⁺, K⁺, Ca²⁺) were unaltered even at the highest dose of 32 μg/g [1]. This organ-specific sparing pattern constitutes a differential diagnostic signature.

mycotoxicology poultry toxicosis feed conversion efficiency organ-specific toxicity

Mouth Lesion Induction Potency: Scirpentriol Occupies an Intermediate Position Among Scirpenol Family Members with an MED of 2 μg/g

In a direct comparative study, graded dietary levels of STO (0, 1, 2, 4, 8 μg/g), TAS (0, 1, 2, 4, 8 μg/g), MAS (0, 0.5, 1, 2, 4 μg/g), and DAS (0, 0.5, 1, 2, 4 μg/g) were fed to male broiler chickens for 21 days post-hatch, with mouth lesions scored across four anatomical sites (angles, upper beak, lower beak, tongue). The minimum effective doses (MED) for mouth lesion induction were: TAS = 4 μg/g, STO = 2 μg/g, DAS = 1 μg/g, and MAS = 0.5 μg/g [1]. Mouth lesions were visible after only 1 week of exposure for all four toxins. The MED for growth inhibition was 2 μg/g for STO, MAS, and DAS, and 8 μg/g for TAS, demonstrating that mouth lesions are an equally or more sensitive toxicity indicator than growth suppression for this compound class [1].

oral lesion bioassay scirpenol potency ranking minimum effective dose broiler chicken model

Feed Refusal Behavior: Non-Monotonic Potency Ranking Reveals Scirpentriol's Intermediate Position Between MAS and TAS

The refusal by young chickens of feed containing graded levels (0, 1.25, 2.5, 5.0, 10.0, 20.0, 40.0 μg/g diet) of STO, MAS, DAS, and TAS was tested in a defined experimental model. Two distinct potency metrics yielded different rank orders. By minimum effective dose (MED), the order was DAS > MAS = STO > TAS. However, by percentage refusal at higher dietary concentrations (10, 20, and 40 μg/g), the order shifted to MAS > DAS > STO > TAS [1]. The non-monotonic relationship between acetylation degree and feed refusal potency—where the mono-acetylated MAS elicits stronger refusal than the di-acetylated DAS at higher concentrations—demonstrates that simple structure-activity extrapolations are unreliable and that STO must be independently characterized for any feed refusal or consumption behavior study.

feed refusal palatability scirpenol acetylation chicken feeding behavior

Feather Alteration and Growth Inhibition: Scirpentriol Shares Growth Inhibition Potency with MAS and DAS but Is Less Potent for Feather Dysmorphology

Graded dietary levels of STO, 15-MAS, 4,15-DAS, and TAS were fed to chicks until 3 weeks of age, with primary wing feathers scored on a 1-to-5 visual scale. For feather alteration, MED values were: 15-MAS = 0.5 μg/g, 4,15-DAS = 2 μg/g, STO = 4 μg/g, and TAS > 8 μg/g (no effect at highest dose tested). For growth inhibition, MED values were: STO = 2 μg/g, 15-MAS = 2 μg/g, 4,15-DAS = 2 μg/g, and TAS = 8 μg/g [1]. STO thus dissociates from the more acetylated scirpenols on the feather alteration endpoint (8-fold less potent than 15-MAS) while maintaining equivalent growth inhibition potency to MAS and DAS. The primary feather lesion—a frayed and missing web on the medial side of the distal half—was consistent across all active scirpenols.

feather abnormality growth inhibition scirpenol acetylation developmental toxicity

Microbial Detoxification Completeness: Scirpentriol Is Completely Converted to Non-Toxic Deepoxy Scirpentriol by Strain BBSH 797, Unlike T-2 Triol

The bacterial strain BBSH 797, previously isolated for its ability to detoxify deoxynivalenol (DON) to the non-toxic deepoxide DOM-1, was tested against six type A trichothecenes. A major finding was that scirpentriol was completely transformed into its non-toxic metabolite deepoxy scirpentriol, whereas the structurally analogous mycotoxin T-2 triol underwent a more complicated metabolism: T-2 triol was degraded into both its non-toxic deepoxy form and into T-2 tetraol, which was then further metabolized to deepoxy T-2 tetraol [1]. This difference in metabolic simplicity—a single, complete detoxification product for STO versus a branched pathway with multiple intermediates for T-2 triol—has implications for both analytical monitoring of detoxification processes and the design of bioremediation strategies.

microbial detoxification deepoxy metabolite biotransformation BBSH 797

Protein Synthesis Inhibition Potency: Scirpentriol Falls Within the Weaker Inhibitor Group Alongside T-2 Triol and T-2 Tetraol, Yet Retains In Vivo Toxicity Comparable to T-2 Toxin

Nineteen 12,13-epoxytrichothecene mycotoxins were tested for their relative capacity to inhibit protein synthesis in Vero cells and rat spleen lymphocytes. The most potent inhibitors (T-2, verrucarin A, roridin A) possess acetyl side groups on, or a hydrocarbon chain between, carbons 4 and 15. Loss of side groups from any single position reduced inhibition (e.g., T-2 → HT-2, neosolaniol, or DAS). Any combination of loss from all three positions—a group that includes T-2 triol, T-2 tetraol, 15-monoacetyl DAS, scirpentriol, fusarenon X, and deoxynivalenol—further weakened inhibitory activity [1]. Critically, several trichothecenes in this 'weak inhibitor' group (including those comparable to scirpentriol) exhibited in vivo whole-animal toxicities similar to T-2 toxin, demonstrating that in vitro protein synthesis inhibition potency is not a reliable predictor of whole-organism toxicity for this compound class [1].

protein synthesis inhibition structure-activity relationship Vero cells rat lymphocytes in vitro-in vivo discordance

Scirpentriol (CAS 2270-41-9): Prioritized Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Analytical Reference Standard for Multi-Scirpenol LC-MS/MS and GC-MS Method Validation in Cereal and Feed Matrices

Scirpentriol serves as the foundational reference compound for validating analytical methods targeting the complete scirpenol family in food and feed. As demonstrated by the stable isotope dilution assay (SIDA) methodology, [¹³C₂]-scirpentriol can be synthesized via complete [¹³C₂]-acetylation of STO followed by controlled alkaline hydrolysis, enabling its use as an internal standard for simultaneous quantitation of type A trichothecenes in a single LC-MS run [1]. The GC-MS method using on-column injection without chemical derivatization achieved a detection limit range of 0.1–0.5 ppm for STO and related Fusarium toxins, with average recoveries of 93.1% for the majority of analytes, though STO recovery was lower at 46.0% at the 1 ppm fortification level in barley, highlighting the specific analytical challenges that necessitate a dedicated STO reference standard [2]. The comprehensive two-dimensional GC×GC–ToF MS method further demonstrated that STO can be quantified alongside six other type A trichothecenes in wheat grain without sample cleanup, achieving signal-to-noise ratios of 11:1 to 78:1 for 25 pg injected amounts with linearity of R²=0.999 over a 25–2500 pg range [3].

In Vivo Toxicological Differentiation Studies Requiring a Non-Acetylated Scirpenol Baseline Compound

STO's unique toxicosis signature—feed conversion impairment without splenic or pancreatic involvement—establishes it as the essential negative-control baseline for studies investigating the contribution of acetyl groups to organ-specific trichothecene toxicity [1]. In experimental designs comparing the scirpenol family, STO provides the fully deacetylated reference point against which the progressive addition of acetyl groups (MAS, DAS, TAS) can be systematically evaluated for differential effects on mouth lesion induction (MED: STO 2 μg/g vs. MAS 0.5 μg/g vs. DAS 1 μg/g vs. TAS 4 μg/g) [2], feather alteration (MED: STO 4 μg/g vs. 15-MAS 0.5 μg/g vs. 4,15-DAS 2 μg/g) [3], and feed refusal behavior (percentage refusal rank: MAS > DAS > STO > TAS at 10–40 μg/g) [4]. This graded potency matrix, anchored by STO as the parent alcohol, enables quantitative structure-toxicity relationship (QSTR) modeling that is impossible without the fully deacetylated reference compound.

Microbial and Enzymatic Detoxification Research Leveraging Scirpentriol's Predictable Single-Product Metabolism

The finding that bacterial strain BBSH 797 completely transforms scirpentriol into a single non-toxic metabolite (deepoxy scirpentriol), in contrast to the branched, multi-product metabolism observed for T-2 triol [1], positions STO as the preferred substrate for bioremediation studies requiring unambiguous detoxification endpoint verification. Rat intestinal microflora similarly biotransform STO to its corresponding deepoxy analogue [2], and rumen microorganisms from cattle convert DAS to scirpentriol as a key intermediate en route to deepoxy scirpentriol [3]. For laboratories engineering detoxification enzymes or developing probiotic feed additives, STO's metabolic simplicity reduces analytical burden and increases confidence in detoxification completeness assessment compared to substrates with complex, multi-branched metabolic fates.

Protein Synthesis-Independent Toxicity Mechanism Studies Exploiting the In Vitro–In Vivo Discordance

STO belongs to the class of trichothecenes that are weak inhibitors of protein synthesis in Vero cells and rat lymphocytes yet exhibit whole-animal toxicity comparable to the most potent inhibitors such as T-2 toxin [1]. This documented discordance between ribosomal inhibition potency and organismal lethality makes STO a critical tool compound for investigating non-ribosomal mechanisms of trichothecene toxicity—including potential contributions from oxidative stress, apoptosis signaling, or immune cell depletion at sublethal doses—that may be masked when using highly potent protein synthesis inhibitors as the sole representative trichothecenes in mechanistic studies. The protozoan Tetrahymena pyriformis ID₅₀ ranking further confirms that among non-esterified trichothecenes, toxicity is inversely related to hydroxyl group number: verrucarol (2 OH) > scirpentriol (3 OH) > T-2 tetraol (4 OH), providing an orthogonal quantitative framework for SAR studies [2].

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